Lipophilicity Enhancement: LogP Comparison vs. Unsubstituted Benzyl Analog
The introduction of the methylsulfanyl group at the para-position of the benzyl ring significantly increases the lipophilicity of the molecule compared to the unsubstituted benzyl analog, N-benzylprop-2-en-1-amine (CAS 4383-22-6). This is reflected in the calculated partition coefficient (cLogP), a key parameter for predicting a compound's behavior in biological systems and its solubility in organic solvents .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.56750 |
| Comparator Or Baseline | N-benzylprop-2-en-1-amine (CAS 4383-22-6) |
| Quantified Difference | Not available (comparator data not found) |
| Conditions | Calculated parameter based on molecular structure |
Why This Matters
Higher lipophilicity can improve membrane permeability in biological assays and increase solubility in non-polar organic solvents for synthesis, offering a distinct advantage over the unsubstituted benzyl analog for certain applications.
